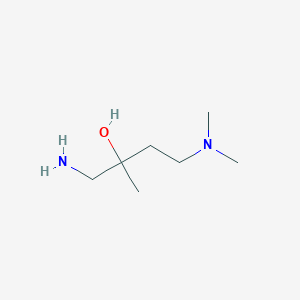

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol

説明

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol is a branched amino alcohol with a unique substitution pattern. Its molecular formula is C₇H₁₈N₂O (free base) or C₇H₁₈N₂O·2HCl in its dihydrochloride form . Structurally, it features:

- A primary amine (-NH₂) at position 1.

- A dimethylamino group (-N(CH₃)₂) at position 2.

- A hydroxyl (-OH) and methyl (-CH₃) group at position 2.

This compound is commercially available (e.g., CymitQuimica catalog) and is used in pharmaceutical research, particularly as a precursor for heterocyclic synthesis .

特性

分子式 |

C7H18N2O |

|---|---|

分子量 |

146.23 g/mol |

IUPAC名 |

1-amino-4-(dimethylamino)-2-methylbutan-2-ol |

InChI |

InChI=1S/C7H18N2O/c1-7(10,6-8)4-5-9(2)3/h10H,4-6,8H2,1-3H3 |

InChIキー |

WMPJWMMDBBXVJT-UHFFFAOYSA-N |

正規SMILES |

CC(CCN(C)C)(CN)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with dimethylamine in the presence of a catalyst, followed by the addition of ammonia. This method typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for efficient and cost-effective production of this compound. Industrial methods may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

科学的研究の応用

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

作用機序

The mechanism of action of 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.

類似化合物との比較

Table 1: Structural and Functional Comparison

Structural and Functional Differences

- Branching vs.

- Amino Group Diversity: The dual amino groups (primary and dimethylamino) distinguish it from simpler analogs like 1-amino-2-methylbutan-2-ol, which lacks the dimethylamino moiety .

- Aromatic vs. Aliphatic Substituents: Compared to 1-(dimethylamino)-2-phenylbutan-2-ol (phenyl group), the target compound’s aliphatic structure may reduce π-π stacking interactions in biological systems .

生物活性

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol, also known as DMAB (dimethylaminobutanol), is a compound with significant biological activity and diverse applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator , modulating the activity of these targets and leading to various physiological effects. Key pathways affected include:

- Signal transduction cascades

- Metabolic pathways crucial for cellular function

This dual functionality allows the compound to influence processes such as neurotransmission, enzyme activity, and cellular signaling.

Pharmacological Applications

This compound has been utilized in several pharmacological contexts:

- CNS Targeting : It serves as an intermediate in synthesizing pharmaceuticals aimed at the central nervous system, potentially impacting conditions such as depression and anxiety.

- Enzyme Studies : The compound is employed in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways.

Biological Activity Data

The following table summarizes various biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| CNS Activity | Modulates neurotransmission | |

| Enzyme Interaction | Inhibits specific enzymes | |

| Antimicrobial Potential | Limited evidence | |

| Cytotoxicity | Low in HepG2 cells |

Study 1: CNS Pharmacology

A study investigated the effects of DMAB on neurotransmitter release in rat brain slices. Results indicated that DMAB enhanced the release of serotonin and norepinephrine, suggesting potential antidepressant properties. The study highlighted the compound's ability to modulate synaptic transmission through its action on adrenergic receptors .

Study 2: Antimicrobial Activity

Research explored the antimicrobial properties of DMAB against various bacterial strains. While the compound exhibited some inhibitory effects on Gram-positive bacteria, its overall antimicrobial efficacy was limited compared to established antibiotics. This study emphasized the need for further structural modifications to enhance its bioactivity against pathogens .

Study 3: Enzyme Inhibition

In a pharmacological evaluation, DMAB was tested for its inhibitory effects on phospholipase A2. The results demonstrated that DMAB could inhibit this enzyme, which plays a role in inflammatory responses. This finding suggests potential therapeutic applications in managing inflammatory diseases .

Q & A

Synthesis and Purification

1.1 (Basic) Q. What are the standard synthetic routes for 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol? The compound can be synthesized via nucleophilic substitution or catalytic amination. For example, reacting 2-methylbutan-2-ol derivatives with dimethylamine under controlled conditions (e.g., using catalysts like palladium or nickel) yields the target product. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents are critical for optimizing yield and purity. Post-synthesis purification often involves fractional distillation or column chromatography to isolate the product from byproducts like unreacted amines or alcohols .

1.2 (Advanced) Q. How can stereochemical purity be ensured during synthesis of this compound? Chiral catalysts (e.g., BINAP-ligated ruthenium complexes) or enzymatic resolution methods are employed to control stereochemistry. For instance, asymmetric hydrogenation of ketone precursors using enantioselective catalysts can yield >90% enantiomeric excess. Analytical techniques like chiral HPLC or polarimetry are essential for verifying stereochemical integrity .

Structural Characterization

2.1 (Basic) Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and carbon backbone signals.

- IR : Stretching frequencies for -NH (3300–3500 cm) and -OH (broad peak ~3200 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 132.2 (CHNO) validate the molecular formula .

2.2 (Advanced) Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents? Single-crystal X-ray diffraction provides precise bond angles and distances, particularly for distinguishing between axial and equatorial positions of the dimethylamino and hydroxyl groups. Crystallization in non-polar solvents (e.g., hexane) enhances crystal quality. Data refinement using software like SHELX validates spatial configurations .

Reactivity and Mechanistic Studies

3.1 (Basic) Q. What are the common reaction pathways for this compound? The compound undergoes:

- Oxidation : Using KMnO or CrO to form ketones or aldehydes.

- Substitution : Halogenation (e.g., SOCl) replaces the hydroxyl group with Cl.

- Complexation : Acts as a ligand in coordination chemistry due to its amino and hydroxyl donor sites .

3.2 (Advanced) Q. How does steric hindrance influence its reactivity in nucleophilic substitutions? The bulky 2-methyl and dimethylamino groups create a sterically crowded environment, favoring S1 mechanisms over S2 in polar protic solvents. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) show reduced nucleophilic attack at the β-carbon due to steric effects .

Biological and Pharmacological Applications

4.1 (Basic) Q. What in vitro assays are used to study its bioactivity?

- Enzyme inhibition assays : Test interactions with acetylcholinesterase or monoamine oxidases using fluorogenic substrates.

- Cell viability assays : MTT or resazurin assays assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) .

4.2 (Advanced) Q. How does its structure compare to neuroactive analogs like Deanol (dimethylethanolamine)? The extended carbon chain and tertiary amino group in this compound enhance lipid solubility, potentially improving blood-brain barrier penetration. Comparative molecular docking studies reveal stronger binding to neurotransmitter receptors (e.g., NMDA) .

Safety and Handling

5.1 (Basic) Q. What are the critical safety protocols for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, goggles, and lab coats.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

5.2 (Advanced) Q. How can metabolite profiling address potential toxicity concerns? LC-MS/MS analysis of hepatic microsomal incubations identifies metabolites like N-oxides or hydroxylated derivatives. Ames tests or micronucleus assays assess genotoxicity risks .

Data Interpretation and Contradictions

6.1 (Advanced) Q. How to reconcile conflicting reports on its oxidation products? Variations in reaction conditions (e.g., solvent polarity, oxidizing agent strength) account for discrepancies. For example, KMnO in acidic media yields aldehydes, while neutral conditions favor ketones. Controlled experiments with standardized protocols (e.g., O pressure in catalytic oxidation) minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。